molecular formula C23H17ClFNO4S B2838368 4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1114658-26-2

4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2838368
CAS No.: 1114658-26-2
M. Wt: 457.9
InChI Key: ZOOSHOWIEXWUFO-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione: is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxybenzoyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of a 2-aminobenzenethiol derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Ethoxybenzoylation: The ethoxybenzoyl group can be introduced through an esterification reaction using ethoxybenzoic acid and a suitable activating agent such as dicyclohexylcarbodiimide (DCC).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.

    Interaction with Receptors: It can bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione can be compared with other benzothiazine derivatives to highlight its uniqueness:

    Similar Compounds: Other benzothiazine derivatives include 4-(3-chlorophenyl)-2-(4-methoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione and 4-(3-chlorophenyl)-2-(4-hydroxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione.

    Uniqueness: The presence of the ethoxybenzoyl group and the specific substitution pattern in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-2-30-19-9-6-15(7-10-19)23(27)22-14-26(18-5-3-4-16(24)12-18)20-13-17(25)8-11-21(20)31(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSHOWIEXWUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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